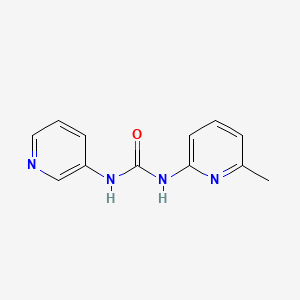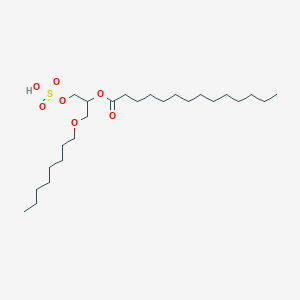![molecular formula C17H12N2O2 B15162579 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione CAS No. 144704-19-8](/img/structure/B15162579.png)
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione is a complex organic compound with significant interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione involves multiple steps, often starting with the formation of the carbazole core. One common method includes the Pomeranz–Fritsch synthesis, which involves the cyclization of an appropriate precursor under acidic conditions . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific temperature controls .
Analyse Chemischer Reaktionen
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione involves several pathways:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase II Inhibition: By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, leading to cell death.
Apoptosis Induction: The compound can induce apoptosis through the mitochondrial pathway, involving the release of cytochrome C and activation of caspases.
Vergleich Mit ähnlichen Verbindungen
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione is unique compared to other pyridocarbazoles due to its specific substitution pattern and functional groups. Similar compounds include:
Ellipticine: Known for its anticancer properties and similar DNA intercalation mechanism.
9-Aminoellipticine: A derivative with modifications that enhance its biological activity.
7,9-Dimethoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole:
Eigenschaften
CAS-Nummer |
144704-19-8 |
|---|---|
Molekularformel |
C17H12N2O2 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione |
InChI |
InChI=1S/C17H12N2O2/c1-8-11-7-18-6-5-10(11)9(2)16-14(8)15-12(19-16)3-4-13(20)17(15)21/h3-7,19H,1-2H3 |
InChI-Schlüssel |
SIHXDXGGUXBJRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C(=O)C(=O)C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
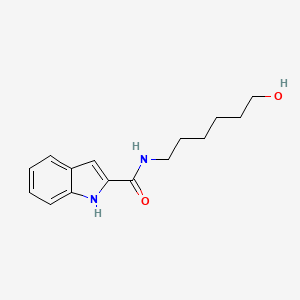
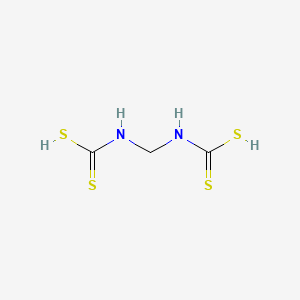
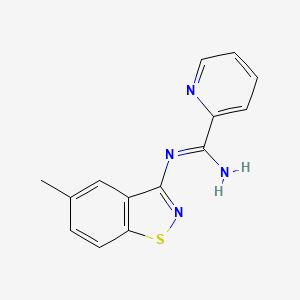
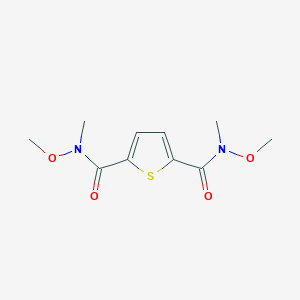
![Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-](/img/structure/B15162542.png)
![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)
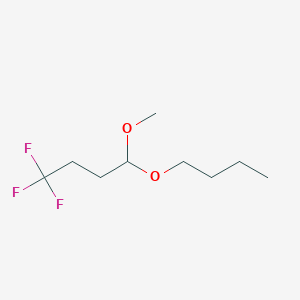

![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)
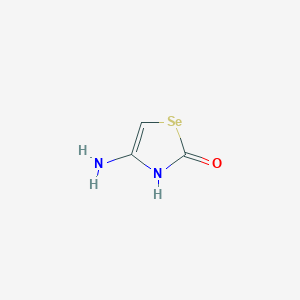
![Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B15162568.png)
